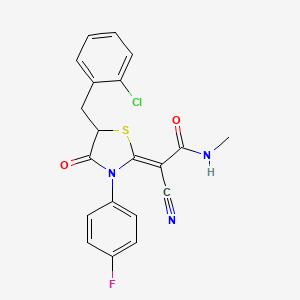

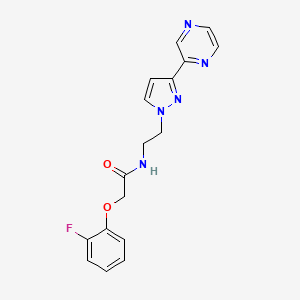

5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, insights into its potential characteristics can be inferred from related research on furan derivatives and their chemical behavior.

Synthesis Analysis

The synthesis of furan derivatives can involve various strategies, including the oxidation of precursors, as seen in the synthesis of 4-methyl-3-(arylthio)furoxans, which are obtained by oxidation of 1-(arylthio)-2-methylglyoxymes with dinitrogen tetroxide . Similarly, the target compound may be synthesized through a multi-step process involving the functionalization of a furan ring, followed by subsequent reactions to introduce the sulfonyl, phenyl, and thiophenyl groups.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, a five-membered aromatic ring with oxygen. The structure of the target compound would also include additional heterocyclic rings such as bipyrazole, which could influence its electronic and steric properties. The X-ray structures of isothiazole compounds, which are structurally related to furan derivatives, show consistent bonding patterns within their rings, suggesting that the target compound may exhibit similar structural features .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition. The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity of the furan ring. For instance, the synthesis of 5-acylisothiazoles from furans involves electrophilic attack on the furan ring, leading to ring-opening and closure to form the isothiazole . The target compound's reactivity would be influenced by the presence of the methylsulfonyl and phenyl groups, which could either activate or deactivate the furan ring towards certain reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of multiple heteroatoms (oxygen, sulfur, and nitrogen) and aromatic systems would likely result in a compound with significant polar character, potentially affecting its solubility and boiling point. The tautomeric equilibrium observed in related furan derivatives, such as 5-furan-2-yl[1,3,4]oxadiazole-2-thiol, indicates that the target compound may also exhibit tautomerism, which could have implications for its stability and reactivity .

科学的研究の応用

Antimicrobial Activity

Research into compounds related to 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has demonstrated notable antimicrobial properties. Specifically, derivatives such as 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown moderate activity against various gram-positive and gram-negative bacteria, including clinically significant strains like Staphylococcus aureus and Escherichia coli. This suggests potential for these compounds in developing new antimicrobial agents, particularly in the context of increasing resistance to existing antibiotics (Danilchenko & Parchenko, 2017).

Role in Medicinal Chemistry

Compounds featuring furan and thiophene moieties, similar to 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, are integral in medicinal chemistry for the development of therapeutic agents. Their stability, availability, and ease of functionalization make them valuable scaffolds and synthons in drug discovery. These heterocycles are employed both as intact frameworks within target molecules and as precursors for non-aromatic components, showcasing their versatility in synthesizing a broad range of pharmacologically active compounds (Sperry & Wright, 2005).

Anticonvulsant and Antispastic Potential

Research on related 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, which share structural motifs with 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, reveals their potential as selective antagonists of strychnine-induced convulsions. This suggests a possible use for these compounds as anticonvulsants or antispastic agents. The findings indicate that some derivatives exhibit properties akin to glycine receptor agonists, which are considered beneficial in treating spasticity, a feature that could lead to novel treatments for such conditions (Kane et al., 1994).

Corrosion Inhibition

Compounds structurally related to 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, such as bipyrazolic types, have demonstrated effectiveness as corrosion inhibitors for pure iron in acidic environments. These findings highlight their potential utility in protecting metals against corrosion, thereby extending their lifespan and maintaining their structural integrity in various industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

特性

IUPAC Name |

4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-30(26,27)25-18(13-17(22-25)19-9-5-11-28-19)16-14-24(15-7-3-2-4-8-15)23-21(16)20-10-6-12-29-20/h2-12,14,18H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIIDCGZLQJUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)